molecular formula C22H16ClNO2 B13872431 2-(4-Chlorophenoxy)-6-phenylmethoxyquinoline

2-(4-Chlorophenoxy)-6-phenylmethoxyquinoline

Cat. No.: B13872431
M. Wt: 361.8 g/mol
InChI Key: YPYINAFSJYQSCN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-6-phenylmethoxyquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-6-phenylmethoxyquinoline typically involves multiple steps. One common method starts with the preparation of 4-chlorophenol, which is then reacted with 2-chloroquinoline under basic conditions to form the intermediate compound. This intermediate is further reacted with phenylmethanol in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene and require controlled temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and high yields .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-6-phenylmethoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenoxy)-6-phenylmethoxyquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-6-phenylmethoxyquinoline involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial studies, the compound may disrupt bacterial cell wall synthesis, while in anticancer research, it may inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenoxy)-6-phenylmethoxyquinoline is unique due to its quinoline backbone, which imparts distinct biological activities and chemical properties compared to other phenoxy compounds.

Properties

Molecular Formula

C22H16ClNO2

Molecular Weight

361.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-6-phenylmethoxyquinoline

InChI

InChI=1S/C22H16ClNO2/c23-18-7-9-19(10-8-18)26-22-13-6-17-14-20(11-12-21(17)24-22)25-15-16-4-2-1-3-5-16/h1-14H,15H2

InChI Key

YPYINAFSJYQSCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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